molecular formula C14H14N2O B14339508 N-Phenyl-N'-(4-methoxyphenyl)formamidine CAS No. 106484-20-2

N-Phenyl-N'-(4-methoxyphenyl)formamidine

Cat. No.: B14339508
CAS No.: 106484-20-2
M. Wt: 226.27 g/mol
InChI Key: VYJTXILKOYBMCP-UHFFFAOYSA-N
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Description

N-Phenyl-N'-(4-methoxyphenyl)formamidine is a formamidine derivative characterized by two aromatic substituents: a phenyl group and a 4-methoxyphenyl group attached to the nitrogen atoms of the formamidine backbone (HN=C(NR₁)(NR₂)). The methoxy group (-OCH₃) at the para position of the phenyl ring introduces electron-donating effects, influencing the compound’s electronic properties, solubility, and reactivity. This compound is primarily utilized in coordination chemistry as a ligand and in organic synthesis as an intermediate .

Properties

CAS No.

106484-20-2

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

N'-(4-methoxyphenyl)-N-phenylmethanimidamide

InChI

InChI=1S/C14H14N2O/c1-17-14-9-7-13(8-10-14)16-11-15-12-5-3-2-4-6-12/h2-11H,1H3,(H,15,16)

InChI Key

VYJTXILKOYBMCP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=CNC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of N-Phenyl-N’-(4-methoxyphenyl)formamidine typically involves the reaction between aniline derivatives and ethyl orthoformate in the presence of an acid catalyst . One efficient method for synthesizing formamidine derivatives is by using sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst. This method is advantageous due to its mild reaction conditions, short reaction times, and high yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

N-Phenyl-N’-(4-methoxyphenyl)formamidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

N-Phenyl-N’-(4-methoxyphenyl)formamidine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Phenyl-N’-(4-methoxyphenyl)formamidine involves its interaction with specific molecular targets and pathways. The formamidine group can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Analogues: Substituent Variations

Formamidine derivatives vary based on substituents attached to the nitrogen atoms. Key analogues include:

Compound Name Substituents (R₁, R₂) Molecular Weight Key Properties/Applications References
N-Phenyl-N'-(4-methoxyphenyl)formamidine Phenyl, 4-methoxyphenyl 226.28* Ligand in metal complexes, synthesis
N,N’-Bis(4-methoxyphenyl)formamidine 4-Methoxyphenyl, 4-methoxyphenyl 318.34 Platinum(II) complex synthesis
N-(4-Methylphenyl)-N'-(4-chlorophenyl)formamidine 4-Methylphenyl, 4-chlorophenyl 244.72 Higher logP (lipophilicity)
N,N-Dimethyl-N'-(4-methylphenyl)formamidine Dimethyl, 4-methylphenyl 162.23 Simplified structure, drug-likeness
N-(4-Ethoxycarbonylphenyl)-N'-methyl-N'-phenyl formamidine Ethoxycarbonylphenyl, methyl-phenyl 298.34 Intermediate in polymer synthesis

*Calculated based on formula C₁₄H₁₄N₂O.

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The methoxy group in this compound enhances electron density, improving coordination to metal centers (e.g., Pt in ). In contrast, chloro or nitro substituents (e.g., in ) increase electrophilicity and lipophilicity.
  • Steric Effects : Bulky substituents (e.g., ethoxycarbonyl in ) may hinder reactivity in cross-coupling reactions compared to smaller groups like methoxy.
This compound
  • Palladium-Mediated Cross-Coupling : Used for N-(4-methoxy-[1,1-biphenyl]-4-yl)-N-(4-fluorophenyl)formamide (57% yield) . Similar Suzuki-Miyaura coupling could apply.
  • Condensation Reactions : Formamidines are often synthesized via condensation of amines with formamidine precursors, as seen in .

Comparison with Analogues :

  • N,N’-Bis(4-methoxyphenyl)formamidine : Synthesized via condensation of 4-methoxyaniline with formamidine hydrochloride, yielding 3% after purification .
  • N-(4-Ethoxycarbonylphenyl)-N'-phenylformamidine : Produced via formylation, alkylation, and condensation steps with 72% efficiency .

Physicochemical Properties

  • Lipophilicity (logP) :

    • This compound: Estimated logP ~3.87 (based on ).
    • N-(4-Methoxyphenyl)-N'-(4-ethoxyphenyl)formamidine: logP = 3.87 .
    • N-(4-Chlorophenyl)-N,N-dimethylformamidine: Higher logP due to chloro substituent .
  • Thermal Stability : Methoxy groups enhance thermal stability in metal complexes compared to alkyl-substituted formamidines .

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